Cas no 375-01-9 (2,2,3,3,4,4,4-Heptafluoro-1-butanol)
2,2,3,3,4,4,4-Heptafluoro-1-butanol Chemical and Physical Properties
Names and Identifiers
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- 2,2,3,3,4,4,4-heptafluorobutan-1-ol
- Perfluoropropyl Carbinol
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 1H,1H-Heptafluoro-1-butanol
- 1,1-dihydroperfluorobutanol
- 1,1-h,h-heptafluorobutanol
- 2,2,3,3,4,4,4-heptafluorobutanol
- alpha,alpha-dihydroperfluorobutanol
- 1H,1H-Heptafluorobutanol-1
- 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-
- 1,1-Dihydroperfluorobutyl alcohol
- Perfluoro-1,1-dihydrobutanol
- Butanol, 2,2,3,3,4,4,4-heptafluoro-
- (Perfluoropropyl)methanol
- 5R7VC6NQE7
- W
- Heptafluorobutanol
- heptafluoro-1-butanol
- WXJFKAZDSQLPBX-UHFFFAOYSA-N
- AI3-29339
- NSC 60528
- DTXSID4059914
- A905873
- 375-01-9
- HEPTAFLUORO-1,1-DIHYDROBUTYL ALCOHOL
- 3:1 Fluorotelomer alcohol
- .alpha.,.alpha.-Dihydroperfluorobutanol
- AKOS006222976
- EINECS 206-782-1
- 1h,1h-dihydroheptafluoro-1-butanol
- NS00014251
- B7F
- 2,3,3,4,4,4-Heptafluorobutanol
- MFCD00004674
- 1,1-DIHYDROPERFLUORO-1-BUTANOL
- NSC-60528
- FS-3824
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol, 98%
- 1,H-Heptafluorobutanol
- NSC60528
- CF3CF2CF2CH2OH
- SCHEMBL197087
- FT-0609061
- starbld0019045
- H0548
- 1h,1h-heptafluorobutan-1-ol
- 2,2,3,3,4,4,4,-Heptafluoro-1-butanol
- Butanol,2,3,3,4,4,4-heptafluoro-
- 2,2,3,3,4,4,4-heptafluorobutan-1ol
- O10555
- BRN 1761907
- 1H,1H-perfluorobutanol
- UNII-5R7VC6NQE7
- 4-01-00-01547 (Beilstein Handbook Reference)
- 1h,1h-heptafluorobutanol
- 2,3,3,4,4,4-HEPTAFLUORO-1-BUTANOL
- 2,2,3,3,4,4,4-Heptafluoro-butanol
- CHEMBL4570439
- DB-049122
-
- MDL: MFCD00004674
- Inchi: 1S/C4H3F7O/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2
- InChI Key: WXJFKAZDSQLPBX-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C(CO)(F)F)F
- BRN: 1761907
Computed Properties
- Exact Mass: 200.00700
- Monoisotopic Mass: 200.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.6 g/mL at 25 °C(lit.)
- Boiling Point: 96°C
- Flash Point: Fahrenheit: 77 ° f < br / > Celsius: 25 ° C < br / >
- Refractive Index: n20/D 1.3(lit.)
- Solubility: Slightly soluble (6.4 g/l) (25 º C),
- Water Partition Coefficient: Not miscible or difficult to mix in water.
- PSA: 20.23000
- LogP: 1.81160
- Solubility: Not available
2,2,3,3,4,4,4-Heptafluoro-1-butanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1987 3/PG 3
- WGK Germany:2
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16; S26
- RTECS:EL4130000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- Storage Condition:Flammable area
- HazardClass:3
- PackingGroup:III
- TSCA:T
2,2,3,3,4,4,4-Heptafluoro-1-butanol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,2,3,3,4,4,4-Heptafluoro-1-butanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001237-1g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 1g |
£10.00 | 2022-03-29 | |
| Fluorochem | 001237-5g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 5g |
£14.00 | 2022-03-29 | |
| Fluorochem | 001237-25g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 25g |
£47.00 | 2022-03-29 | |
| Fluorochem | 001237-100g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 100g |
£157.00 | 2022-03-29 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0548-25G |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | >98.0%(GC) | 25g |
¥630.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H133679-1g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 1g |
¥37.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H133679-25g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 25g |
¥659.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H133679-5g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 5g |
¥154.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H133679-100g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 100g |
¥1959.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001461-100g |
2,2,3,3,4,4,4-Heptafluoro-1-butanol |
375-01-9 | 98% | 100g |
¥1805 | 2024-05-23 |
2,2,3,3,4,4,4-Heptafluoro-1-butanol Suppliers
2,2,3,3,4,4,4-Heptafluoro-1-butanol Related Literature
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Long-Yu Ran,Xue Ding,Xue-Ping Yan,Cheng-Pan Zhang Org. Biomol. Chem. 2023 21 1235
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Devavrat Sathe,Junfeng Zhou,Hanlin Chen,Briana R. Schrage,Seiyoung Yoon,Zeyu Wang,Christopher J. Ziegler,Junpeng Wang Polym. Chem. 2022 13 2608
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Yunfeng Jiang,Chenhong Pan,Ting Tang,Mingrui Liu,Xingxian Zhang Org. Biomol. Chem. 2023 21 2748
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Aiichiro Nagaki,Shinya Tokuoka,Shigeyuki Yamada,Yutaka Tomida,Kojun Oshiro,Hideki Amii,Jun-ichi Yoshida Org. Biomol. Chem. 2011 9 7559
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Additional information on 2,2,3,3,4,4,4-Heptafluoro-1-butanol
2,2,3,3,4,4,4-Heptafluoro-1-butanol (CAS No: 375-01-9)
2,2,3,3,4,4,4-Heptafluoro-1-butanol is a highly fluorinated alcohol with the CAS registry number 375-01-9. This compound is characterized by its unique chemical structure, which includes seven fluorine atoms attached to a four-carbon chain. The presence of multiple fluorine atoms imparts distinctive physical and chemical properties to this compound, making it a subject of interest in various scientific and industrial applications.
The molecular formula of 2,2,3,3,4,4,4-heptafluoro-1-butanol is C₄H₃F₇OH, and its molecular weight is approximately 206.05 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 68°C under standard conditions. Its solubility in water is limited due to the highly fluorinated nature of the molecule, which reduces hydrogen bonding capabilities. However, it exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate.
One of the key features of 2,2,3,3,4,4,4-heptafluoro-1-butanol is its high thermal stability. This property makes it suitable for use in high-temperature applications where traditional organic compounds might degrade. Recent studies have explored its potential as a precursor in the synthesis of advanced materials such as perfluoropolymers and fluorinated surfactants.
In terms of synthesis methods, 2, 2, 3, 3, 4, 4, 4-heptafluoro-1-butanol can be prepared through various routes including nucleophilic substitution reactions and fluorination processes. One commonly reported method involves the reaction of 1-bromo-2-bromoethane with a fluoride ion source in the presence of a suitable solvent system.
The compound finds applications in several industries due to its unique properties. In the pharmaceutical sector, 2, 2, 3, 3, 4 strong>,< strong>4 strong>,< strong>4 strong>-heptafluoro-1-butanol is used as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications. Its high lipophilicity makes it an ideal candidate for drug delivery systems where controlled release mechanisms are required.
In addition to pharmaceuticals,< strong > CAS No: 375-01-9 strong > compounds are also utilized in the electronics industry as components in advanced dielectric materials and insulating films. Recent research has highlighted their ability to enhance the dielectric constant and reduce leakage current in capacitors used in high-frequency electronic devices.
The environmental impact of < strong > CAS No: 375-01-9 strong > compounds has also been a topic of interest among scientists. Studies have shown that while these compounds are stable under normal conditions, they can undergo degradation under specific environmental stressors such as UV radiation or microbial activity.
In conclusion, < strong > CAS No: 375-01 -9 strong > compounds like < strong > 2 strong > , < strong > 2 strong > , < strong > 3 strong > , < strong > 3 strong > , < strong > 4 strong > , < strong > 4 strong > , < strong > 4 strong > -heptafluoro -1 -butanol continue to play a significant role in various scientific and industrial fields due to their unique chemical properties and versatility.
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